molecular formula C42H45ClN6O5S2 B565181 4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide CAS No. 1217686-68-4

4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide

Cat. No. B565181
M. Wt: 821.478
InChI Key: HPLNQCPCUACXLM-GDWIFBKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide, also known as 4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide, is a useful research compound. Its molecular formula is C42H45ClN6O5S2 and its molecular weight is 821.478. The purity is usually 95%.
BenchChem offers high-quality 4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclin-Dependent Kinase Inhibition and Anticancer Effects

  • The compound has been studied for its role in inhibiting cyclin-dependent kinases, a process relevant to cancer treatment. Specifically, its efficacy in treating malignant glioma, a type of brain tumor, was explored. It was found to inhibit cell proliferation and induce cell-cycle arrest, suggesting its potential as an anticancer agent (Jane et al., 2016).

Synthesis and Chemical Properties

  • Research has been conducted on synthesizing new amides of the N-methylpiperazine series, which includes structures similar to the compound . These studies contribute to understanding the chemical properties and potential applications of such compounds (Koroleva et al., 2011).

Antimicrobial and Antioxidant Activities

  • The compound's framework has been utilized in the synthesis of derivatives with antimicrobial and antioxidant properties. This indicates its potential use in developing new therapeutic agents targeting microbial infections and oxidative stress (Malhotra et al., 2013).

Potential in Treatment Protocols

  • Its combination with other drugs, such as ABT-737, has shown to potentiate apoptotic responses in cells, particularly in the context of cancer treatment. This suggests its role in developing combination therapies for treating malignancies (Kitchens et al., 2011).

properties

IUPAC Name

4-[4-[[2-(4-chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H45ClN6O5S2/c1-46(2)23-22-35(30-55-37-9-4-3-5-10-37)44-40-21-20-38(28-41(40)49(51)52)56(53,54)45-42(50)32-14-18-36(19-15-32)48-26-24-47(25-27-48)29-33-8-6-7-11-39(33)31-12-16-34(43)17-13-31/h3-21,28,35,44H,22-27,29-30H2,1-2H3,(H,45,50)/t35-/m1/s1/i24D2,25D2,26D2,27D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLNQCPCUACXLM-GDWIFBKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC2=CC=CC=C2C3=CC=C(C=C3)Cl)([2H])[2H])([2H])[2H])C4=CC=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)N[C@H](CCN(C)C)CSC6=CC=CC=C6)[N+](=O)[O-])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H45ClN6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

821.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide

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